N'-hydroxy-2-methylcyclopropane-1-carboximidamide
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Overview
Description
N’-hydroxy-2-methylcyclopropane-1-carboximidamide is a chemical compound with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring, a hydroxyl group, and a carboximidamide group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-methylcyclopropane-1-carboximidamide typically involves the reaction of 2-methylcyclopropanecarboxylic acid with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-2-methylcyclopropane-1-carboximidamide are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-methylcyclopropane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
N’-hydroxy-2-methylcyclopropane-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-methylcyclopropane-1-carboximidamide involves its interaction with specific molecular targets. The hydroxyl group and carboximidamide moiety play crucial roles in its reactivity and binding to target molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-1-methylcyclopropane-1-carboximidamide: Similar in structure but with a different position of the methyl group.
2-methylcyclopropanecarboxylic acid: The precursor in the synthesis of N’-hydroxy-2-methylcyclopropane-1-carboximidamide.
Uniqueness
N’-hydroxy-2-methylcyclopropane-1-carboximidamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for diverse applications in research and industry, making it a valuable compound for scientific exploration .
Properties
Molecular Formula |
C5H10N2O |
---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
N'-hydroxy-2-methylcyclopropane-1-carboximidamide |
InChI |
InChI=1S/C5H10N2O/c1-3-2-4(3)5(6)7-8/h3-4,8H,2H2,1H3,(H2,6,7) |
InChI Key |
XQKKCWTWUNYJPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(=NO)N |
Origin of Product |
United States |
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